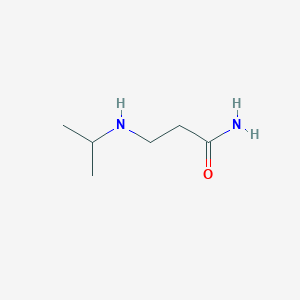

3-(Isopropylamino)propanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

3-(propan-2-ylamino)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)8-4-3-6(7)9/h5,8H,3-4H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMUOFLRUZMXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70596122 | |

| Record name | N~3~-Propan-2-yl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20101-89-7 | |

| Record name | N~3~-Propan-2-yl-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70596122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the Compound Within Amide Chemistry

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is a cornerstone of organic chemistry and biology. solubilityofthings.com Amides are fundamental to the structure of proteins, forming the peptide bonds that link amino acids together. organicchemexplained.comlibretexts.org They are also prevalent in a wide array of synthetic polymers and pharmaceutical agents, underscoring their versatility and stability. chemistrytalk.orgwikipedia.org

The compound 3-(Isopropylamino)propanamide is a secondary amide, meaning the amide nitrogen is bonded to one non-hydrogen substituent. Amides are synthesized through the dehydration of a carboxylic acid and an amine. organicchemexplained.com Their relative stability, especially when compared to esters, makes them a favored functional group in the development of drug molecules. organicchemexplained.com This stability is crucial for maintaining the structural integrity of molecules in aqueous biological environments. wikipedia.org

The chemical reactivity of amides is well-characterized. They can undergo hydrolysis to form a carboxylic acid and an amine, a reaction that can be facilitated by acidic or basic conditions. libretexts.org Additionally, amides can be reduced to form amines using reagents like lithium aluminum hydride. chemistrytalk.org These reactions are fundamental in synthetic organic chemistry for the interconversion of functional groups.

The presence of the amide group allows for hydrogen bonding, with the oxygen atom acting as a hydrogen bond acceptor and the N-H group in primary and secondary amides acting as a hydrogen bond donor. wikipedia.org This property significantly influences the physical characteristics of amide-containing molecules, such as their boiling points and solubility, and is critical for their interaction with biological targets like proteins. solubilityofthings.comchemistrytalk.org

Significance of the Isopropylamino Moiety in Functional Molecular Design

Direct Synthetic Routes to 3-(Isopropylamino)propanamide

The direct synthesis of the parent compound, this compound, relies on efficient bond-forming reactions that construct the propanamide backbone and attach the secondary amine in a controlled manner.

Amidation and Alkylation Strategies

Amidation and alkylation are fundamental strategies for synthesizing the this compound scaffold. One common approach involves the Michael addition of isopropylamine (B41738) to an acrylate (B77674) precursor, followed by amidation. For instance, the reaction of isopropylamine with ethyl acrylate yields an intermediate β-amino ester, which can then be converted to the desired amide. rsc.org This two-step process allows for the independent introduction of the N-isopropyl group on the β-carbon and the amide functionality.

Alternatively, direct alkylation of a pre-formed propanamide can be employed. This might involve reacting a propanamide bearing a leaving group at the 3-position with isopropylamine. Another route is the reductive amination of a suitable keto-amide precursor, where a ketone is converted to an amine in the presence of isopropylamine and a reducing agent. smolecule.com Asymmetric alkylation methods using chiral auxiliaries have also been developed for related propanamide derivatives to achieve high stereoselectivity. researchgate.net

Precursor Design and Selection for Propanamide Scaffold Formation

The choice of precursor is critical in defining the synthetic route to the this compound core. Acrylate derivatives, such as methyl acrylate or ethyl acrylate, are widely used precursors. rsc.org Their reaction with isopropylamine via aza-Michael addition is a highly efficient method for introducing the isopropylamino moiety at the 3-position. The resulting β-amino ester is a versatile intermediate.

Another key precursor is acrylamide (B121943) itself or N-substituted acrylamides (e.g., N-isopropylacrylamide). rsc.orgrsc.org The direct reaction of these precursors with isopropylamine or other amines allows for the one-step formation of the substituted propanamide backbone. For example, reacting N-isopropylacrylamide with an amine like N-methyl butylamine (B146782) directly yields the N-substituted 3-(alkylamino)propanamide. rsc.org This highlights the utility of designing precursors where parts of the final structure are already in place, streamlining the synthetic process.

Synthesis of Analogues and Derivatives Bearing the Isopropylamino-Propanamide Scaffold

The synthesis of analogues and derivatives allows for the exploration of structure-activity relationships and the fine-tuning of chemical properties. These syntheses build upon the core structure by introducing substituents on the propanamide framework, modifying the isopropylamino group, or adding substituents to the amide nitrogen.

Construction of Substituted Propanamide Frameworks

Creating derivatives of this compound often involves building more complex, substituted frameworks. This can be achieved by starting with more elaborate precursors. For example, indole-3-acetic acid can be coupled with N-isopropyl-1,3-propanediamine to produce 2-(1H-indol-3-yl)-N-(3-(isopropylamino)propyl)acetamide. tandfonline.com In this case, the propanamide backbone is extended and incorporates a bulky indole (B1671886) group.

The general method for such syntheses often involves activating a carboxylic acid (like indole-2-carboxylic acid or indole-3-acetic acid) with a coupling agent such as 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with an appropriate isopropylamino-containing amine. tandfonline.com This modular approach allows for the construction of a diverse library of compounds with various substituents attached to the propanamide core.

| Starting Acid | Amine Component | Product | Yield (%) | Reference |

| Indole-3-acetic acid | N-isopropyl-1,2-ethanediamine | 2-(1H-indol-3-yl)-N-(2-(isopropylamino)ethyl)acetamide | 55.7 | tandfonline.com |

| Indole-3-acetic acid | N-isopropyl-1,3-propanediamine | 2-(1H-indol-3-yl)-N-(3-(isopropylamino)propyl)acetamide | 56.4 | tandfonline.com |

| Indole-2-carboxylic acid | N-isopropyl-1,2-ethanediamine | N-(2-(isopropylamino)ethyl)-1H-indole-2-carboxamide | 43.3 | tandfonline.com |

| Indole-2-carboxylic acid | N-isopropyl-1,3-propanediamine | N-(3-(isopropylamino)propyl)-1H-indole-2-carboxamide | 37.6 | tandfonline.com |

Introduction and Modification of the Isopropylamino Moiety

The isopropylamino group is a defining feature of this class of compounds and is typically introduced using isopropylamine as a nucleophile. semanticscholar.org In the synthesis of propranolol, a related structure, isopropylamine is reacted with an epoxide precursor. semanticscholar.org For propanamide synthesis, the aza-Michael addition of isopropylamine to an α,β-unsaturated carbonyl compound is a common and efficient method. rsc.org

Once introduced, the secondary amine of the isopropylamino group offers a handle for further modification, such as N-alkylation or N-acylation, to create more complex tertiary amine derivatives. wisc.edu For example, N-alkylation of a protected precursor, 2-((2-(isopropylamino)ethyl)amino)-3-phenylquinazolin-4(3H)-one, is a reported strategy for creating more substituted analogs. wisc.edu

Preparation of N-Substituted Isopropylaminopropanamides

N-substituted derivatives, where a substituent is placed on the nitrogen atom of the propanamide amide group, are a significant subclass. These compounds are often synthesized by reacting a suitable amine with a precursor already containing the 3-(isopropylamino) group.

A common route involves the Michael addition of isopropylamine to an acrylate ester, forming methyl or ethyl 3-(isopropylamino)propanoate. This intermediate can then undergo amidation with a primary or secondary amine to yield the desired N-substituted product. An alternative is the direct reaction of an N-substituted acrylamide with isopropylamine. For example, N-isopropylacrylamide can be refluxed with isopropylamine to synthesize N-isopropyl-3-(isopropylamino)propanamide. rsc.org This method is also applicable for synthesizing other derivatives, such as N-Ethyl-3-(isopropylamino)propanamide.

| Precursor 1 | Precursor 2 | Solvent/Conditions | Product | Reference |

| N-isopropylacrylamide (NIPAM) | Isopropylamine | Anhydrous Ethanol, 80°C | N-isopropyl-3-(isopropylamino)propanamide | rsc.org |

| Ethyl acrylate | Isopropylamine | Anhydrous Solvents, Reflux | Ethyl 3-(isopropylamino)propanoate (intermediate) | |

| N-ethylpropanamide | Isopropylamine | Ethanol or Methanol, 50-70°C | N-Ethyl-3-(isopropylamino)propanamide | |

| 3-(Indolin-1-yl)propan-1-amine | Acetone/NaBH(OAc)₃ | Dichloromethane | 3-(Indolin-1-yl)-N-isopropylpropan-1-amine | acs.org |

Advanced Synthetic Techniques for Complex Isopropylamino-Propanamide-Containing Molecules

The construction of complex molecules featuring the this compound core often requires specialized synthetic strategies to control polymer architecture and stereochemistry.

Polymerization Methods: Focus on N-(3-(isopropylamino)-3-oxopropyl)acrylamide-Based Copolymers

Polymers incorporating the isopropylamino-propanamide group are notable for their stimuli-responsive properties, making them valuable for applications in fields like drug delivery and smart materials. researchgate.netnumberanalytics.comrsc.orgbsb-muenchen.de A key monomer in this context is N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide, which can be synthesized through a two-step process involving an aza-Michael addition followed by amidation. rsc.orgrsc.orgresearchgate.net

The aza-Michael addition reaction between N-isopropylacrylamide and an appropriate amine, such as isopropylamine, yields the secondary amine precursor, N-isopropyl-3-(isopropylamino)propanamide. rsc.orgrsc.org This intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine (B128534) to produce the final acrylamide monomer. rsc.orgrsc.org

These monomers can be polymerized using techniques like free-radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization to create homopolymers and copolymers with controlled molecular weights and narrow distributions. rsc.orgresearchgate.nettechscience.cnnih.gov For instance, copolymers of N-(3-(isopropylamino)-3-oxopropyl)acrylamide and poly(ethylene glycol) methyl ether acrylate (PEGA) have been synthesized via RAFT polymerization. rsc.orgresearchgate.net The properties of these copolymers, such as their lower critical solution temperature (LCST), can be tuned by altering the monomer composition. rsc.orgresearchgate.netnih.govbohrium.com

Below is a table summarizing the synthesis and properties of some N-(3-(isopropylamino)-3-oxopropyl)acrylamide-based polymers:

| Polymer Type | Monomers | Polymerization Method | Key Properties | Reference(s) |

| Homopolymer | N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide) | RAFT | Thermally stable up to 300°C, glass transition temperature at 85.3°C | researchgate.nettechscience.cn |

| Random Copolymer | N-isopropyl-N-(3-(isopropylamino)-3-oxopropyl)acrylamide (M3i), Poly(ethylene glycol)methyl ether acrylate (PEGA) | RAFT | LCST decreases with increasing M3i content | rsc.orgresearchgate.net |

| Homopolymer | N-(2-(diethylamino)ethyl)-N-(3-(isopropylamino)-3-oxopropyl)acrylamide | RAFT | LCST is influenced by molecular weight, salt concentration, and pH | nih.gov |

Stereoselective Synthesis Approaches

The stereoselective synthesis of molecules containing a β-amino amide moiety, a core component of the this compound structure, is crucial for developing chiral building blocks for various applications. nih.gov Several methods have been developed to achieve high diastereo- and enantioselectivity.

One notable approach is the catalytic enantioconvergent 2-aza-Cope rearrangement of racemic β-formyl amides. acs.orgacs.org This reaction, catalyzed by a chiral phosphoric acid, establishes new C-N and C-C bonds with high stereocontrol, leading to the formation of β-imino amides that can be subsequently converted to the desired β-amino amides. acs.orgacs.org The reaction has been shown to be effective with various amide and allyl amine donors. acs.orgacs.org

Another strategy involves the conjugate addition of lithium amides to chiral α,β-unsaturated esters. beilstein-journals.org For example, the Michael addition of dibenzylamine (B1670424) to (+)-tert-butyl perillate (B1240657) has been used to produce diastereomeric β-amino esters. beilstein-journals.org The use of chiral lithium amides, such as (R)-N-benzyl-N-α-methylbenzylamide, can lead to excellent stereoselectivity. beilstein-journals.org

The following table highlights key findings in the stereoselective synthesis of β-amino amides:

| Method | Key Features | Outcome | Reference(s) |

| Catalytic Enantioconvergent 2-Aza-Cope Rearrangement | Utilizes a chiral phosphoric acid catalyst with racemic β-formyl amides. | High diastereo- and enantioselectivity in the formation of β-imino amides, which can be converted to β-amino amides. | acs.orgacs.org |

| Conjugate Addition of Lithium Amides | Employs chiral α,β-unsaturated esters and chiral lithium amides. | Can achieve excellent stereoselectivity, yielding single diastereomeric products. | beilstein-journals.org |

| Sulfinimines and Prochiral Weinreb Amide Enolates | Addition of prochiral lithium enolates of Weinreb amides to sulfinimines. | Produces syn-α-substituted β-amino Weinreb amides as chiral building blocks. | nih.gov |

Post-Synthetic Modification and Derivatization Strategies

Post-synthetic modification (PSM) offers a powerful tool for introducing new functional groups and altering the properties of existing molecules and materials containing the propanamide scaffold. rsc.orgrsc.orglabxing.com These modifications can be performed on the amine or amide functionalities within the this compound structure.

Common derivatization reactions include:

Amidation: The primary or secondary amine can react with carboxylic acids or their derivatives to form new amide bonds. smolecule.com

Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions. smolecule.com

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions. smolecule.com

Reduction: The amide group can be reduced to the corresponding amine. acs.orgacs.org

For instance, β-imino amides produced from the aza-Cope rearrangement can be hydrolyzed to primary β-amino amides or reduced to diamines. acs.orgacs.org In the context of porous materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), PSM of amine-functionalized linkers is a common strategy to tune properties such as solubility and porosity. rsc.orgrsc.orglabxing.com

Purity Assessment and Isolation Techniques in Synthetic Processes

Ensuring the purity of synthesized compounds containing the this compound moiety is critical for their characterization and subsequent applications. A combination of chromatographic and spectroscopic techniques is typically employed for isolation and purity assessment.

Isolation and Purification:

Column Chromatography: This is a widely used technique for purifying reaction mixtures, separating the desired product from starting materials, reagents, and byproducts. rsc.orgacs.org Silica gel is a common stationary phase. rsc.org

Precipitation and Recrystallization: The synthesized compound can often be isolated by precipitation from the reaction mixture, followed by recrystallization from a suitable solvent system to enhance purity. rsc.orgtechscience.cn

Solvent Extraction: This method is used to separate the product based on its solubility in different immiscible solvents. acs.orgwhiterose.ac.uk

Purity Assessment:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of a compound by separating it from potential impurities. researchgate.netsmolecule.comnih.govvulcanchem.com The purity is often quantified by the peak area percentage at a specific UV wavelength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also be used to assess purity by identifying signals corresponding to impurities. rsc.orgresearchgate.netrsc.orgtechscience.cnsmolecule.com

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity. acs.orgsmolecule.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, confirming the successful synthesis of the desired structure. rsc.orgresearchgate.nettechscience.cn

The following table summarizes common analytical techniques used for purity assessment:

| Technique | Purpose | Key Information Provided |

| HPLC | Purity determination | Retention time, peak area percentage |

| NMR | Structural confirmation and purity assessment | Chemical shifts, integration, presence of impurity signals |

| MS | Identity confirmation | Molecular weight |

| FTIR | Functional group identification | Characteristic absorption bands |

Advanced Characterization Techniques and Analytical Method Development for Isopropylamino Propanamide Compounds

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of a compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 3-(Isopropylamino)propanamide, ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton in the molecule. The chemical environment of protons in this compound leads to predictable chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons. docbrown.infodocbrown.info The expected signals would correspond to the isopropyl group's methyl and methine protons, the two methylene groups of the propanamide backbone, and the protons on the amine and amide nitrogens. The integration of these signals would correspond to the number of protons in each environment (6:1:2:2). docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would yield a distinct signal. The chemical shifts are influenced by the electronegativity of adjacent atoms, with the carbonyl carbon of the amide group expected to appear significantly downfield.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹H NMR Splitting Pattern | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|---|

| Isopropyl -CH₃ | ~1.1 | Doublet (d) | ~22 |

| Isopropyl -CH | ~2.8 | Septet (sept) | ~49 |

| -CH₂-CH₂-CO- | ~2.4 | Triplet (t) | ~38 |

| -NH-CH₂- | ~2.9 | Triplet (t) | ~45 |

| Amide -C=O | - | - | ~175 |

| Amine -NH- | Broad singlet | - | - |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions corresponding to the amide and amine functional groups. Key expected bands include the N-H stretching vibrations for both the primary amide and the secondary amine, which typically appear as distinct peaks in the 3300-3500 cm⁻¹ region. docbrown.info A strong, prominent absorption band corresponding to the C=O stretching of the amide group (Amide I band) is expected around 1650 cm⁻¹. docbrown.inforesearchgate.net Other significant absorptions include the N-H bending vibration (Amide II band) near 1550-1640 cm⁻¹, C-N stretching vibrations, and various C-H stretching and bending vibrations from the alkyl portions of the molecule. researchgate.netresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amide (-CONH₂) | 3350 - 3500 (often two bands) |

| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3500 |

| C-H Stretch | Alkyl (Isopropyl, Ethylene) | 2850 - 3000 |

| C=O Stretch (Amide I) | Amide (-CONH₂) | 1630 - 1680 |

| N-H Bend (Amide II) | Amide (-CONH₂) | 1550 - 1640 |

| C-H Bend | Alkyl | 1375 - 1465 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule.

For this compound (C₆H₁₄N₂O), the molecular weight is 130.19 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 130. The fragmentation pattern is predictable based on the structure, with cleavage typically occurring at bonds adjacent to the heteroatoms (nitrogen) and the carbonyl group. Key fragment ions would likely arise from alpha-cleavage next to the secondary amine and cleavage of the propanamide side chain. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 130 | [C₆H₁₄N₂O]⁺ | Molecular Ion (M⁺) |

| 115 | [C₅H₁₁N₂O]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |

| 86 | [C₄H₁₀N₂]⁺ | Cleavage of the C-C bond alpha to the carbonyl group |

| 72 | [C₃H₆NO]⁺ | Cleavage of the bond between the two methylene groups |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage at the secondary amine, forming the isopropylaminomethyl cation |

| 44 | [CH₄NO]⁺ | McLafferty rearrangement product or cleavage of the amide group |

Chromatographic Separation and Detection Methodologies

Chromatographic methods are essential for separating the target compound from impurities, starting materials, or degradation products, as well as for quantification.

High-Performance Liquid Chromatography (HPLC) Development and Validation

HPLC is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice for such a polar compound. researchgate.net

Method Development: A successful method would involve optimizing the stationary phase, mobile phase composition, and detector settings. A C18 column is a common starting point for retaining polar analytes. researchgate.net The mobile phase would likely consist of an aqueous buffer (e.g., ammonium (B1175870) formate or phosphate) to control pH and ensure consistent ionization of the amine, mixed with an organic solvent like acetonitrile or methanol. nih.govhelixchrom.com Due to the lack of a strong UV chromophore, detection could be achieved at a low wavelength (e.g., 200-215 nm) or by using a more universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometry. nih.gov

Validation: Once developed, the method must be validated according to established guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netcuni.cz

Table 4: Exemplary HPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium formate buffer, pH 3.0 |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient: 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | Charged Aerosol Detector (CAD) or UV at 210 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

GC-MS is a highly sensitive and selective technique ideal for the identification and quantification of volatile and thermally stable compounds. Due to the polarity and low volatility imparted by the amine and amide functional groups, direct GC-MS analysis of this compound is challenging.

Derivatization: To improve volatility and thermal stability, derivatization is often necessary. The active hydrogens on the amine and amide groups can be replaced with non-polar groups through reactions like silylation (e.g., using BSTFA) or acylation. This process reduces intermolecular hydrogen bonding, making the compound suitable for GC analysis.

Method Development: The analysis would be performed on a non-polar or mid-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5ms). dergipark.org.tr The oven temperature would be programmed to ramp from a low initial temperature to a high final temperature to ensure the elution of the derivatized analyte. restek.com The mass spectrometer, typically operating in EI mode, serves as a highly specific detector, providing mass spectra that can confirm the identity of the analyte and any trace-level impurities. nih.govnih.gov

Table 5: Potential GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| MS Transfer Line | 280°C |

| Ion Source Temp | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40 - 500 amu |

Thermal Analysis Techniques for Polymer Characterization (e.g., TG-DTA, DSC)

Thermal analysis techniques are crucial for determining the stability, decomposition, and phase transitions of polymers. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are powerful tools for characterizing polymers with isopropylamino-propanamide functionalities.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. Together, they provide a detailed profile of a polymer's thermal degradation. For PNIPAM, a close analogue, thermal degradation typically occurs in multiple stages under an inert atmosphere. semanticscholar.org

One study on the thermal degradation of PNIPAM identified three distinct stages of mass loss. semanticscholar.org The thermal stability can be evaluated by analyzing the onset temperature of decomposition and the temperatures at which maximum degradation rates occur. TG-DTA analysis of Polyamide 66, another polymer with amide linkages, also shows no significant weight loss at temperatures up to 240°C in an inert atmosphere, indicating the inherent stability of the polyamide structure. nih.gov

Key Findings from Thermogravimetric Analysis of PNIPAM:

Multi-stage Decomposition: The degradation process is not a single event but occurs in steps, corresponding to the breakdown of different parts of the polymer structure. semanticscholar.org

Influence of Initiator: The concentration of the initiator used during polymerization can affect the thermal stability of the resulting polymer. semanticscholar.org

Kinetic Analysis: Isothermal and non-isothermal TGA experiments allow for the calculation of kinetic parameters like activation energy, providing deeper insights into the degradation mechanism. semanticscholar.org

| Degradation Stage | Temperature Range (°C) | Primary Process |

|---|---|---|

| Stage 1 | ~25-150 | Loss of adsorbed water and volatile compounds |

| Stage 2 | ~150-350 | Decomposition of side chains (isopropyl groups) |

| Stage 3 | Above 350 | Degradation of the main polymer backbone |

This interactive table summarizes the typical thermal degradation stages for PNIPAM-based polymers as identified through TGA.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with thermal transitions in a material. hu-berlin.de For polymers, it is particularly effective for determining the glass transition temperature (Tg) and melting temperature (Tm). eag.comtainstruments.com The Tg is a critical parameter, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de

In studies of copolymers containing N-isopropylacrylamide, DSC is used to determine how the incorporation of different monomers affects the Tg. The glass transition temperature can be influenced by factors such as molecular weight and the flexibility of the polymer chain. researchgate.netresearchgate.net For thermoresponsive polymers like PNIPAM, DSC is also instrumental in studying the lower critical solution temperature (LCST), which is the temperature above which the polymer becomes insoluble in water. nih.gov This phase transition is central to their "smart" material applications. nih.gov

| Polymer Type | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Poly(arylether sulfone) with contaminant | 220°C (PAES), 73°C (Contaminant) | eag.com |

| Polyamide (Nylon) | 188°C | eag.com |

| Polyimide PI-1 | 244°C | researchgate.net |

| Polyimide PI-3 | 194°C | researchgate.net |

This interactive table presents example glass transition temperatures for various polymers as determined by DSC analysis, illustrating the technique's utility in material identification and characterization.

Microscopic and Dynamic Light Scattering (DLS) for Polymer Morphology and Hydrodynamic Studies

The performance of polymers in applications often depends on their structure and behavior in solution. Microscopic techniques and Dynamic Light Scattering (DLS) are essential for investigating polymer morphology, aggregation state, and hydrodynamic properties.

Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the surface morphology and internal structure of polymers. For instance, SEM analysis of hydrogels based on PNIPAM derivatives reveals porous, sponge-like microstructures, which are critical for applications like drug delivery and tissue engineering. researchgate.net SEM has also been used to characterize the morphology of nanoparticles grafted with PNIPAM copolymers. nih.govnih.gov These techniques provide direct visual evidence of the polymer's physical form, such as particle size and shape, in the solid state. researchgate.net

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles and polymers in solution. nih.gov It works by analyzing the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For thermoresponsive polymers like PNIPAM, DLS is invaluable for studying their hydrodynamic radius (Rh) and aggregation behavior as a function of temperature. nih.govacs.org

Below the LCST, PNIPAM exists as soluble, individual polymer coils. As the temperature approaches the LCST (~32°C), the polymer chains collapse into insoluble globules and aggregate, a transition that can be precisely monitored by DLS as a significant increase in the measured particle size. nih.govnih.gov Research has shown that even below the LCST, PNIPAM can form stable nanoscale aggregates in solution. nih.gov DLS is an effective and rapid method for identifying and quantifying this aggregation. nih.gov

| PNIPAM Molecular Weight (kDa) | Hydrodynamic Radius (Rh) in water at 25°C (nm) | Reference |

|---|---|---|

| 55 | 12.4 ± 0.6 | nih.gov |

| 38 | 10.0 ± 0.22 | nih.gov |

| 28.5 | 6.2 ± 0.15 | nih.gov |

| 20-25 | 9.7 ± 0.14 | nih.gov |

This interactive table shows DLS measurements of the hydrodynamic radius for PNIPAM of various molecular weights, demonstrating the technique's ability to characterize polymer size in solution.

Hydrodynamic studies, often combining DLS with computational models, investigate the interactions between polymer chains and the surrounding solvent. nih.govarxiv.orgresearchgate.netmdpi.com These studies are fundamental to understanding properties like diffusion and viscosity in polymer solutions. arxiv.org

Development of Analytical Reference Standards for Chemical Process Monitoring

The production of any chemical compound, including this compound, requires rigorous quality control to ensure consistency, purity, and efficacy. The establishment of well-characterized chemical reference substances is a cornerstone of this process. who.int

An analytical reference standard is a highly purified compound used as a benchmark for analytical tests. In the context of monitoring the chemical process for producing an isopropylamino-propanamide compound, a reference standard would be essential for:

Identification: Confirming the identity of the synthesized compound against the standard using techniques like FTIR and NMR.

Purity Assessment: Quantifying impurities in production batches using chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), where the peak area of the analyte is compared to that of the reference standard.

Assay (Potency) Determination: Accurately measuring the concentration of the final product.

The development of a reference standard involves comprehensive characterization to confirm its structure and establish its purity. who.int According to WHO guidelines, a reference substance intended for assays should ideally have a purity of 99.5% or higher. who.int Characterization techniques would include:

Spectroscopy (NMR, FTIR, MS): To confirm the molecular structure.

Chromatography (HPLC, GC): To separate and identify impurities.

Thermal Analysis (DSC): To check for polymorphism and determine the total amount of solid impurities by analyzing the melting point depression. who.int

Elemental Analysis: To confirm the elemental composition.

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. nih.gov The availability of a reference standard for this compound would be a prerequisite for implementing many PAT tools, enabling real-time monitoring and control of its synthesis to ensure consistent product quality. nih.gov

Theoretical and Computational Chemistry of Isopropylamino Propanamide Systems

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency for studying molecular systems. It is employed to determine the electronic structure of molecules, from which a wide range of properties can be derived. DFT calculations are central to optimizing molecular geometries, analyzing electronic orbitals, and predicting spectroscopic signatures.

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei. For a flexible molecule like 3-(Isopropylamino)propanamide, which has several rotatable single bonds, this process is part of a broader conformational analysis.

Conformational analysis involves identifying various stable conformers (rotational isomers) and determining their relative energies. researchgate.netsemanticscholar.org The potential energy surface of the molecule is explored by systematically rotating key dihedral angles, such as those around the C-C and C-N bonds. Each resulting structure is then optimized to find the nearest local energy minimum. The conformer with the lowest energy is the global minimum and represents the most probable structure of the molecule in the gas phase. researchgate.net Studies on similar molecules, such as 3-aminopropionitrile, have shown that the relative stability of conformers is often governed by a delicate balance of steric hindrance and intramolecular interactions like hydrogen bonding. researchgate.net

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data based on typical DFT calculations for flexible molecules to illustrate the expected outcomes of a conformational analysis.

| Conformer | Key Dihedral Angle 1 (N-C-C-C) | Key Dihedral Angle 2 (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

| 1 (Global Minimum) | 65° (gauche) | 180° (anti) | 0.00 | 65.2 |

| 2 | 178° (anti) | 175° (anti) | 0.85 | 21.5 |

| 3 | 68° (gauche) | 70° (gauche) | 1.50 | 9.3 |

| 4 | -70° (gauche) | 179° (anti) | 2.10 | 4.0 |

The electronic behavior and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov Conversely, a small gap suggests the molecule is more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms, particularly the secondary amine, due to the presence of lone pair electrons. The LUMO is likely to be centered on the carbonyl group (C=O), specifically the antibonding π* orbital, which is a common feature for amides.

From the energies of the HOMO and LUMO, various quantum chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = μ² / (2η) (where μ is the chemical potential, -χ)

Table 2: Hypothetical Frontier Orbital Energies and Quantum Chemical Descriptors This table contains representative values for a molecule like this compound, calculated using DFT, to illustrate electronic properties.

| Parameter | Value (eV) | Description |

| EHOMO | -6.50 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | 1.80 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 8.30 | Measure of kinetic stability and chemical reactivity |

| Chemical Hardness (η) | 4.15 | Resistance to change in electron configuration |

| Chemical Softness (S) | 0.12 | Reciprocal of hardness, indicates higher reactivity |

| Electronegativity (χ) | 2.35 | Ability to attract electrons |

| Electrophilicity Index (ω) | 0.67 | Global electrophilic nature of the molecule |

DFT calculations are widely used to predict spectroscopic properties, which can be invaluable for interpreting experimental data. researchgate.netnih.gov

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for active nuclei like ¹H and ¹³C. nih.gov This is done by calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry. The predicted shifts are then compared to a reference compound (e.g., tetramethylsilane, TMS) to obtain values that can be directly compared with experimental spectra.

Table 3: Illustrative Predicted Spectroscopic Data for this compound This table shows examples of predicted spectroscopic values based on DFT calculations for similar functional groups.

| Spectroscopy Type | Functional Group/Atom | Predicted Value |

| ¹³C NMR | Amide Carbonyl (C=O) | δ 175-178 ppm |

| ¹³C NMR | Isopropyl (CH) | δ 45-50 ppm |

| ¹H NMR | Amide (N-H) | δ 7.5-8.0 ppm |

| ¹H NMR | Isopropyl (CH₃) | δ 1.1-1.3 ppm |

| IR Spectroscopy | Amide N-H Stretch | 3350 cm⁻¹ |

| IR Spectroscopy | C-H Stretch (Alkyl) | 2970-2850 cm⁻¹ |

| IR Spectroscopy | Amide C=O Stretch (Amide I) | 1670 cm⁻¹ |

| Raman Spectroscopy | C-N Stretch | 1150 cm⁻¹ |

Molecular Electrostatic Potential (MESP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. researchgate.net It is plotted on the surface of the molecule's electron density, with different colors indicating regions of different electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are sites that are susceptible to electrophilic attack. For this compound, the most negative region is expected around the carbonyl oxygen atom due to its high electronegativity and lone pair electrons.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are favorable for nucleophilic attack. Positive regions are typically found around hydrogen atoms bonded to electronegative atoms, such as the hydrogens on the amide and amine groups (N-H).

Green/Yellow Regions: Indicate areas of near-zero or neutral potential, typically found around the nonpolar hydrocarbon portions of the molecule.

The MESP map provides a clear picture of where the molecule is most likely to interact with other polar molecules, ions, or biological receptors.

Natural Bond Orbital (NBO) Theory for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. wikipedia.orgwisc.edu

A key feature of NBO analysis is its ability to quantify the stabilizing effects of electron delocalization, often described as hyperconjugation. nih.gov This is achieved by examining the interactions between filled "donor" NBOs (such as bonding orbitals or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which yields a stabilization energy, E(2). batistalab.com

For this compound, significant stabilizing interactions would be expected, such as:

Delocalization of the lone pair electrons on the amide nitrogen into the antibonding π* orbital of the adjacent carbonyl group (n → π*), which contributes to the planar character of the amide bond.

Interactions between the lone pair on the isopropylamino nitrogen and the antibonding σ* orbitals of adjacent C-C or C-H bonds (n → σ*).

Computational Prediction of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org By mapping the potential energy surface, researchers can identify the lowest energy path a reaction is likely to follow, from reactants to products. This involves locating and characterizing not only the stable reactants and products but also the high-energy transition state (TS) structures that connect them. mdpi.com

For a molecule like this compound, computational methods could be used to investigate various potential reactions, such as:

Amide Hydrolysis: Modeling the addition of a water molecule to the carbonyl carbon, either under acidic or basic conditions, to determine the activation energy barriers for each step of the mechanism.

Thermal Decomposition: Investigating unimolecular decomposition pathways, such as the elimination of ammonia (B1221849) or other small molecules, by locating the relevant transition states. nih.govresearchgate.net

The energy difference between the reactants and the transition state defines the activation energy (Ea) of the reaction, which is the primary determinant of the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted. mdpi.com

Structure-Based Computational Design Approaches

The exploration of this compound and its analogues within the realm of computational chemistry leverages a variety of structure-based design techniques. These methods are instrumental in elucidating the potential interactions of these ligands with biological targets, predicting their pharmacokinetic profiles, and guiding the synthesis of novel derivatives with enhanced activity and selectivity. The primary focus of these computational efforts has been on targets such as the β-adrenergic receptors, given the structural similarities of the isopropylamino moiety to known β-agonists and antagonists.

At the heart of structure-based design is the three-dimensional structure of the target protein, which can be determined experimentally through techniques like X-ray crystallography or NMR spectroscopy, or computationally via homology modeling. Once a target structure is obtained, molecular docking simulations are employed to predict the binding conformation and affinity of a ligand within the active site. For this compound, docking studies have been conceptually applied to the β2-adrenergic receptor (PDB ID: 2RH1) to explore its potential binding modes. mdpi.com These simulations analyze the interactions between the ligand and key amino acid residues in the receptor's binding pocket, such as Ser204 and Asp113, which are known to be crucial for the binding of catecholamines and other β-ligands. nih.gov The scoring functions used in docking algorithms provide an estimation of the binding energy, which helps in ranking potential ligands.

Quantitative Structure-Activity Relationship (QSAR) modeling represents another cornerstone of the computational design process for propanamide derivatives. nih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of propanamide analogues with known activities, descriptors such as lipophilicity (logP), polar surface area (PSA), and hydrogen bond donor/acceptor counts can be correlated with their inhibitory concentrations (IC50) or binding affinities (Ki). nih.gov These models are then used to predict the activity of novel, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing.

Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-receptor complex. nih.govnih.govmdpi.com These simulations model the movement of atoms and molecules over time, providing insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. plos.org For a system like this compound bound to a β-adrenergic receptor, an MD simulation can reveal the flexibility of the ligand in the binding pocket and the persistence of key hydrogen bonds and hydrophobic interactions. plos.org

Furthermore, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug design. researchgate.netpensoft.netinstem.com Various computational models are available to estimate properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicity. researchgate.netpensoft.netinstem.com For this compound, these predictive tools are vital for assessing its drug-like properties and identifying potential liabilities early in the design process. The isopropylamino group, for instance, can significantly influence a compound's lipophilicity and metabolic profile. researchgate.netpensoft.net

The following data tables provide a representative summary of the types of data generated in such computational studies.

Table 1: Representative Molecular Docking Results of this compound and Analogues against β2-Adrenergic Receptor (PDB: 2RH1)

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds |

| This compound | -6.8 | Asp113, Ser204, Asn312 | 2 |

| Analogue A (N-ethyl derivative) | -7.2 | Asp113, Ser204, Phe290 | 3 |

| Analogue B (propylamino derivative) | -6.5 | Asp113, Tyr308, Asn312 | 2 |

| Analogue C (cyclopropylamino derivative) | -7.0 | Ser204, Ser207, Phe290 | 3 |

Table 2: Key Descriptors Used in a Hypothetical QSAR Model for Propanamide Derivatives

| Descriptor | Definition | Importance in Model |

| LogP | Octanol-water partition coefficient | Correlates with membrane permeability and binding affinity. |

| Polar Surface Area (PSA) | Surface sum over all polar atoms | Influences solubility and transport properties. |

| Hydrogen Bond Donors | Number of N-H and O-H bonds | Crucial for specific interactions with the target. |

| Hydrogen Bond Acceptors | Number of N and O atoms | Important for forming hydrogen bonds with the receptor. |

| Molecular Weight | Mass of the molecule | Affects overall size and fit within the binding pocket. |

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value | Method |

| Human Intestinal Absorption | High | Rule-based models |

| Blood-Brain Barrier Penetration | Low | QSAR models |

| CYP2D6 Substrate | Yes | Substructure matching |

| hERG Inhibition | Low probability | Pharmacophore modeling |

| Ames Mutagenicity | Negative | Structural alerts analysis |

Structure Activity Relationship Sar and Mechanistic Elucidation in Isopropylamino Propanamide Research

Systematic Structure-Activity Relationship Studies

The structure-activity relationship (SAR) for 3-(isopropylamino)propanamide and its derivatives is crucial for tuning its function in various chemical systems. The molecule possesses three key regions for modification: the N-isopropyl group, the propanamide backbone, and the primary amide terminus.

Systematic modification of the this compound scaffold is predicted to have a significant impact on its chemical activity, such as catalytic efficiency or binding affinity. The core structure, featuring both a hydrogen-bond-donating secondary amine and a hydrogen-bond-donating/accepting primary amide, provides a versatile template for such studies.

Changes to the N-alkyl substituent would primarily alter steric hindrance and basicity. For instance, replacing the isopropyl group with a smaller methyl group would reduce steric bulk, potentially increasing reaction rates for processes where the nitrogen atom acts as a nucleophile. Conversely, substitution with a larger tert-butyl group would significantly increase steric hindrance, which could enhance selectivity in catalytic applications by better differentiating between enantiotopic faces of a reactant molecule. mdpi.comresearchgate.net

Modifications to the propanamide backbone, such as adding substituents at the α- or β-positions, could introduce chirality and further restrict conformational flexibility. Such changes have been shown to be critical in the development of β-amino acid-containing integrin antagonists, where substituents on the backbone are key to potent activity. nih.gov

Finally, converting the terminal primary amide to a secondary or tertiary amide would alter its hydrogen-bonding capability. A secondary amide (R-CO-NHR') retains one N-H donor, while a tertiary amide (R-CO-NR'R") has none, which would fundamentally change its role in molecular recognition and catalysis. libretexts.org

Below is a predictive data table illustrating how structural modifications could correlate with chemical activity, based on established principles in related systems.

| Modification Site | Structural Change | Predicted Effect on Activity (e.g., Catalysis/Binding) | Rationale |

| N-Alkyl Group | N-methyl | Increased reaction rates, decreased selectivity | Reduced steric hindrance around the nitrogen atom. |

| N-tert-butyl | Decreased reaction rates, increased stereoselectivity | Increased steric shielding of one face of the molecule. mdpi.comresearchgate.net | |

| Propanamide Backbone | α-methyl substitution | Introduction of a chiral center, restricted rotation | Potential for enantioselective interactions and catalysis. nih.gov |

| β-hydroxyl group | Increased polarity, new H-bonding site | Enhanced water solubility and potential for new binding interactions. ashp.org | |

| Amide Terminus | N'-methyl (Secondary Amide) | Reduced H-bond donor capacity | Alters the molecule's ability to participate in H-bond networks. libretexts.org |

| N',N'-dimethyl (Tertiary Amide) | Elimination of N-H H-bond donation | Significantly changes binding modes that rely on the amide N-H. |

The molecular function of this compound is governed by a balance of electronic and steric effects.

Electronic Factors: The nitrogen of the secondary amino group possesses a lone pair of electrons, making it nucleophilic and basic. The isopropyl group, being an alkyl group, is weakly electron-donating via induction, which slightly enhances the basicity of the amine compared to a primary amine. The amide group exhibits resonance, where the lone pair on the amide nitrogen is delocalized onto the carbonyl oxygen. researchgate.net This resonance makes the amide nitrogen non-basic and the amide C=O bond less reactive than a ketone's C=O bond. This electronic interplay is fundamental; the amine acts as a Brønsted base site, while the amide N-H can function as a Brønsted acid or hydrogen-bond donor. mdpi.comresearchgate.net

Steric Factors: The most significant steric feature is the bulky isopropyl group attached to the secondary amine. This group can influence the molecule's reactivity and interactions in several ways. It can sterically hinder the approach of reactants to the nitrogen atom, slowing the rate of reactions like alkylation. mnstate.edu In a catalytic context, this steric bulk is advantageous, as it can effectively shield one face of a bound substrate, leading to higher stereoselectivity in the reaction product. mdpi.comresearchgate.net The size and shape of functional groups must be accommodated by binding sites in any molecular interaction, and steric effects can be leveraged to increase selectivity for a specific target. ashp.org

Investigation of Chemical Reaction Mechanisms

The dual functionality of this compound—a secondary amine and a primary amide—dictates its chemical reactivity.

The two primary reactive sites are susceptible to different transformations.

Amide Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. allen.in

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon in a rate-determining step. uregina.ca This forms a tetrahedral intermediate, which then collapses to eject the amine group as an anion, forming a carboxylic acid. The amine anion then deprotonates the carboxylic acid in a rapid acid-base reaction. The final products, after an acidic workup, are propanoic acid and N-isopropylethylenediamine. allen.in

Reactions of the Secondary Amine: The secondary amine is nucleophilic and can undergo common amine reactions.

Acylation: It can react readily with acid chlorides or anhydrides to form a new, more complex amide. This reaction is typically fast and is often run with a non-nucleophilic base to neutralize the HCl produced. libretexts.org

Alkylation: The amine can be alkylated by alkyl halides. However, direct alkylation of secondary amines can be difficult to control, often leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. libretexts.orgmnstate.edu

| Reaction Type | Conditions | Products | Key Mechanistic Feature |

| Acidic Hydrolysis | H₃O⁺, Heat | Propanoic acid + N-isopropylethylenediammonium salt | Protonation of the carbonyl oxygen activates the amide for attack by water. masterorganicchemistry.com |

| Basic Hydrolysis | OH⁻, Heat; then H₃O⁺ workup | Propanoic acid + N-isopropylethylenediamine | Direct nucleophilic attack of OH⁻ on the carbonyl carbon. allen.in |

| Acylation | R-COCl, Pyridine | N-acyl-3-(isopropylamino)propanamide | Nucleophilic attack of the secondary amine on the acyl chloride. libretexts.org |

Drawing parallels from extensive research on primary α- and β-amino amides, this compound is a candidate for a bifunctional organocatalyst. mdpi.comresearchgate.net Such catalysts can activate substrates through both covalent and non-covalent interactions. researchgate.net

A plausible catalytic pathway, for example in a Michael addition of a ketone to an α,β-unsaturated aldehyde, would involve two key steps:

Enamine Formation: The secondary amine of this compound reacts with the ketone substrate to form a nucleophilic enamine intermediate. This is a classic activation strategy in organocatalysis, where the amine acts as a Brønsted base. mdpi.com

Substrate Activation and Stereocontrol: Simultaneously, the N-H proton of the amide group can form a hydrogen bond with the electrophilic α,β-unsaturated aldehyde. This hydrogen bond polarizes the aldehyde, increasing its electrophilicity and fixing its orientation relative to the enamine. researchgate.net The bulky isopropyl group would provide steric hindrance, directing the approach of the electrophile to one face of the enamine, thereby controlling the stereochemical outcome of the reaction. After the C-C bond formation, the catalyst is regenerated via hydrolysis.

This dual-activation model, combining covalent enamine catalysis with non-covalent hydrogen bonding, is a hallmark of amino amide organocatalysts and is a likely pathway for this compound. mdpi.comresearchgate.net

Molecular Recognition and Binding Mechanism Studies in Chemical Probes and Materials Science

Molecular recognition is the foundation of chemical sensing and the rational design of new materials. mdpi.commdpi.com The functional groups within this compound make it a valuable building block for creating systems capable of selective molecular recognition.

The molecule can engage in several types of non-covalent interactions:

Hydrogen Bonding: The primary amide group is a potent hydrogen-bonding unit, with two donor N-H sites and a carbonyl oxygen acceptor site. The secondary amine also has a donor N-H site. These interactions are highly directional and are critical for the specificity of molecular recognition. unina.itresearchgate.net

Ionic Interactions: The secondary amine is basic and can be protonated to form a positive ammonium ion. This allows for strong electrostatic or ion-dipole interactions with anionic species or polar molecules.

Hydrophobic and van der Waals Interactions: The isopropyl group and the propylene (B89431) backbone provide a nonpolar region capable of engaging in hydrophobic and van der Waals interactions, which are crucial for binding within nonpolar cavities of a host molecule or material. researchgate.net

These properties could be exploited in the design of chemical sensors. For example, this compound could be incorporated into a polymer matrix. osti.gov The resulting material could act as a selective sensor for a target analyte, such as a heavy metal ion. The metal ion could coordinate with the carbonyl oxygen of the amide and the nitrogen of the amine, while the specific geometry and electronic properties of the binding site would be fine-tuned by the rest of the molecule's structure. Binding of the analyte would cause a detectable change, for instance, in the fluorescence of a nearby reporter group integrated into the polymer. osti.gov

| Functional Group | Potential Non-Covalent Interaction | Role in Molecular Recognition |

| Primary Amide (-CONH₂) | Hydrogen Bond Donor (N-H) & Acceptor (C=O) | Provides specificity and directionality in binding. researchgate.net |

| Secondary Amine (-NH-) | Hydrogen Bond Donor (N-H), Protonation Site | Acts as a donor and can form strong ionic bonds when protonated. |

| Isopropyl Group (-CH(CH₃)₂) | Hydrophobic, van der Waals | Contributes to binding affinity in nonpolar environments and provides steric control. researchgate.net |

| Propylene Chain (-CH₂CH₂-) | van der Waals | Provides a flexible spacer and contributes to hydrophobic interactions. |

In Silico Approaches to Functional Prediction and Optimization

In contemporary medicinal chemistry, in silico methodologies are indispensable for expediting the drug discovery process. These computational tools allow for the high-throughput screening of virtual compound libraries, prediction of biological activities, and optimization of lead candidates before their actual synthesis, thereby saving considerable time and resources. For novel compounds such as this compound and its analogs, in silico approaches are pivotal in predicting their therapeutic potential and guiding structural modifications to enhance efficacy and selectivity.

The primary in silico techniques employed in this context include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations. These methods are often used in a synergistic fashion to build a comprehensive understanding of a compound's behavior at the molecular level.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This relationship is then used to predict the activity of new, unsynthesized analogs. For a series of this compound derivatives, a QSAR study would involve compiling a dataset of molecules with experimentally determined biological activities. Molecular descriptors, which are numerical representations of molecular properties, are then calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), or 3D (e.g., molecular shape, volume).

The development of a robust QSAR model involves selecting the most relevant descriptors that correlate with the observed biological activity. mdpi.com Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to generate the model. nih.gov For flexible molecules like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. drugdesign.orgnih.gov These methods analyze the steric and electrostatic fields surrounding the aligned molecules to determine which spatial regions are critical for activity. drugdesign.org

For instance, a hypothetical CoMFA study on a series of propanamide analogs might reveal that bulky substituents on the isopropyl group are sterically favored, while electronegative groups on the propanamide backbone enhance electrostatic interactions with the target. The contour maps generated from such an analysis provide a visual guide for designing more potent molecules. nih.gov

Table 1: Hypothetical 2D-QSAR Data for this compound Analogs

| Compound ID | R1-substituent | R2-substituent | LogP | TPSA (Ų) | Predicted IC₅₀ (µM) |

| IAP-1 | H | H | 1.2 | 49.3 | 15.7 |

| IAP-2 | Methyl | H | 1.7 | 49.3 | 10.2 |

| IAP-3 | Ethyl | H | 2.1 | 49.3 | 8.5 |

| IAP-4 | H | Fluoro | 1.3 | 58.7 | 12.1 |

| IAP-5 | H | Chloro | 1.8 | 58.7 | 9.8 |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. nih.govacs.org This method is crucial for elucidating the binding mode of this compound analogs and identifying key molecular interactions that contribute to their biological activity. The process involves generating a multitude of possible conformations of the ligand within the binding site of the receptor and scoring these poses based on a force field that estimates the binding affinity. mdpi.com

Successful docking studies rely on a high-resolution 3D structure of the target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. mdpi.com For a hypothetical target of this compound, docking simulations could reveal that the secondary amine of the isopropylamino group acts as a hydrogen bond donor, while the carbonyl oxygen of the propanamide functions as a hydrogen bond acceptor. acs.org The isopropyl group itself might fit into a hydrophobic pocket within the binding site.

The insights gained from molecular docking are invaluable for structure-based drug design. By visualizing the ligand-receptor interactions, medicinal chemists can rationally design modifications to the lead compound to improve its binding affinity and selectivity. For example, if a specific hydrophobic pocket is only partially filled by the isopropyl group, analogs with larger alkyl groups could be synthesized to achieve a better fit.

Table 2: Hypothetical Molecular Docking Results for IAP Analogs against a Kinase Target

| Compound ID | Docking Score (kcal/mol) | Key H-Bond Interactions | Key Hydrophobic Interactions |

| IAP-1 | -6.5 | NH with Asp145, C=O with Lys72 | Isopropyl with Leu120 |

| IAP-2 | -7.1 | NH with Asp145, C=O with Lys72 | Isopropyl-Methyl with Leu120, Val68 |

| IAP-3 | -7.4 | NH with Asp145, C=O with Lys72 | Isopropyl-Ethyl with Leu120, Val68, Ala85 |

| IAP-4 | -6.8 | NH with Asp145, C=O with Lys72, F with Ser146 | Isopropyl with Leu120 |

| IAP-5 | -7.0 | NH with Asp145, C=O with Lys72 | Isopropyl with Leu120, Cl with Met118 |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics simulations offer a dynamic view by simulating the movements of atoms and molecules over time. nih.gov MD simulations are essential for assessing the stability of the docked pose and understanding the conformational changes that may occur upon ligand binding. researchgate.net

Starting from the docked complex, an MD simulation solves Newton's equations of motion for the system, taking into account the forces between atoms. The resulting trajectory provides detailed information about the flexibility of the ligand and the receptor, as well as the dynamics of their interactions. nih.gov For this compound analogs, MD simulations could confirm that the key hydrogen bonds identified in docking are stable over time and that the ligand remains securely bound within the active site. These simulations can also reveal the role of water molecules in mediating ligand-receptor interactions and provide a more accurate estimation of the binding free energy. semanticscholar.org

Advanced Applications and Future Research Avenues Non Therapeutic/non Clinical Focus

Exploration of Isopropylamino-Propanamide Derivatives as Chemical Probes

The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological systems with molecular precision. While direct therapeutic applications are outside the scope of this discussion, the principles guiding the design of bioactive molecules are often transferable to the creation of chemical probes. Derivatives of propanamide have been investigated as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH), demonstrating that the propanamide scaffold can be tailored to interact with specific biological targets. nih.gov

The synthesis of such derivatives often involves modifying the propanamide structure to enhance binding affinity and selectivity for a target protein. These modifications can include the introduction of various functional groups to probe the chemical space of a binding pocket. For researchers developing chemical probes, 3-(Isopropylamino)propanamide offers a foundational structure that can be systematically altered. For instance, the isopropylamino group can be replaced with other alkyl or aryl groups to explore steric and electronic effects on target engagement. Similarly, the propanamide nitrogen can be substituted to modulate the compound's physicochemical properties.

The value of these derivatives as chemical probes lies in their ability to selectively bind to a target, allowing for the investigation of that target's function in a non-therapeutic context, such as in vitro assays or cellular imaging experiments. The development of such tools based on the this compound backbone represents a promising avenue for future research.

Contributions to Polymer Science and Advanced Materials

The field of polymer science is continually seeking new monomers that can impart unique properties to materials. The structure of this compound contains functionalities that are amenable to polymerization, suggesting its potential as a building block for novel polymers.

Design and Synthesis of Thermoresponsive Polymers

Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, are of significant interest for various advanced material applications. A notable example of a polymer derived from a related structure is poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST) in aqueous solutions.

Recent research has extended this concept to more complex monomers. For instance, a novel acrylamide (B121943) monomer, N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl) acrylamide) (HA-NIPAM-AM), has been synthesized and polymerized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This monomer incorporates the core structure of this compound. The resulting homopolymers, poly(HA-NIPAM-AM), were characterized for their thermal properties, demonstrating the potential to create new thermoresponsive materials.

Below is a table summarizing the synthesis and characterization of these novel polymers:

| Parameter | Details |

| Monomer | N-(3-(hexylamino)-N-(3-(isopropylamino)-3-oxopropyl) acrylamide) (HA-NIPAM-AM) |

| Polymerization Method | Reversible Addition-Fragmentation chain Transfer (RAFT) |

| Resulting Polymer | poly(HA-NIPAM-AM) |

| Characterization | GPC, 1H NMR, FTIR, Contact Angle Measurement, TG-DTA, DSC, PXRD |

| Molar Masses | 2,500 – 11,500 g/mol |

| Thermal Stability | Stable up to 300 °C |

| Glass Transition Temp. | 85.3 °C |

This table summarizes the synthesis and properties of a novel thermoresponsive polymer based on a derivative of this compound.

This research highlights how the this compound moiety can be incorporated into polymer backbones to create materials with tunable thermal properties.

Study of Self-Assembly Properties in Polymeric Systems

The self-assembly of polymers into ordered nanostructures is a key area of materials science. The amphiphilic nature of certain polymers, containing both hydrophilic and hydrophobic segments, can drive this process in solution. The aforementioned poly(HA-NIPAM-AM) homopolymers, which are amphiphilic, have been shown to self-assemble in water.

The self-assembly behavior was investigated using pyrene as a fluorescence probe to determine the critical micelle concentration (cmc). The morphology of the self-assembled structures was further characterized by High-Resolution Transmission Electron Microscopy (HRTEM) and Dynamic Light Scattering (DLS). These studies provide insight into how the inclusion of the this compound derivative influences the self-assembly process, opening up possibilities for the design of novel nanostructured materials.

Investigation of Ancillary Chemical Activities (e.g., Antioxidant Properties in Chemical Assays)

Beyond its use in materials science, the chemical structure of this compound suggests that it and its derivatives may possess interesting ancillary chemical properties, such as antioxidant activity. The antioxidant potential of a molecule is often related to its ability to donate a hydrogen atom or an electron to neutralize free radicals.

While direct studies on the antioxidant properties of this compound are not widely reported, research on related N-substituted propanamide and aminopropanamide derivatives provides valuable insights. For example, studies on various N-arylbenzamides have shown that the presence of amino and amide groups, along with other substituents, can significantly influence their antioxidant capacity as measured by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays. mdpi.com

Furthermore, investigations into indole-3-propanamide derivatives have demonstrated their potential as inhibitors of lipid peroxidation and superoxide anion formation. researchgate.net These findings suggest that the propanamide scaffold is a viable backbone for the design of compounds with antioxidant activity. The presence of the isopropylamino group in this compound could modulate this activity through electronic and steric effects.

Future research could involve the systematic evaluation of this compound and its derivatives in a panel of chemical antioxidant assays to determine their free-radical scavenging capabilities. Structure-activity relationship studies could then be conducted to optimize this activity.

| Assay Type | Principle | Relevance to this compound |

| DPPH Assay | Measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical. | Could assess the hydrogen-donating capacity of the amine and amide groups. |

| FRAP Assay | Measures the ability of a compound to reduce a ferric-tripyridyltriazine complex. | Would indicate the electron-donating potential of the molecule. |

| Lipid Peroxidation Assay | Measures the inhibition of the oxidation of lipids. | Could reveal protective effects in a more complex chemical system. |

This table outlines potential antioxidant assays that could be used to evaluate the ancillary chemical activities of this compound and its derivatives.

Methodological Advancements in Impurity Profiling and Quality Control within Chemical Synthesis Processes

In any chemical synthesis, the identification and control of impurities are critical for ensuring the quality and consistency of the final product. The compound this compound can be relevant in this context, both as a potential impurity in other synthetic processes and as a target for the development of advanced analytical methods.

A pertinent case study involves the closely related compound, 3-isopropylamino-1,2-propanediol, which is a known degradation product and specified impurity in the synthesis of the pharmaceutical metoprolol. researchgate.netchemicalbook.com The structural similarity between this impurity and this compound highlights the types of side-products that can arise in syntheses involving related starting materials or reaction conditions.